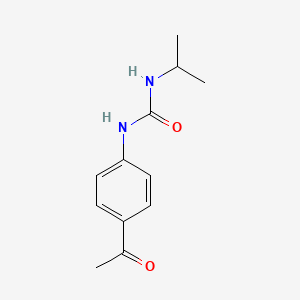

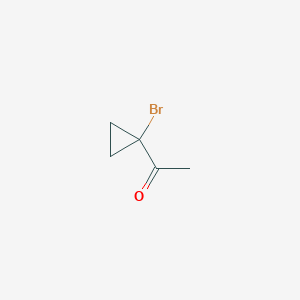

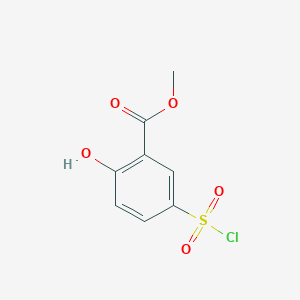

![molecular formula C8H9ClN2O2 B1338667 Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride CAS No. 80531-15-3](/img/structure/B1338667.png)

Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds related to benzo[d][1,3]dioxole derivatives is well-documented. For instance, a novel pyrazole derivative containing a benzo[d][1,3]dioxol moiety was synthesized and characterized by various spectroscopic techniques, including NMR and X-ray diffraction . Similarly, benzoxazole derivatives have been synthesized from carboxylic acids using a one-step process with microwave heating, which could be analogous to the synthesis of benzo[d][1,3]dioxole-5-carboximidamide hydrochloride . Additionally, benzoxazole and benzimidazole derivatives have been synthesized from 1,3-dithioles, indicating the versatility of synthetic approaches for such heterocyclic systems .

Molecular Structure Analysis

The molecular structure of heterocyclic compounds, especially those containing a benzo[d][1,3]dioxol moiety, has been studied using X-ray crystallography. For example, the crystal structure of a pyrazole derivative with a benzo[d][1,3]dioxol moiety was determined, revealing a twisted conformation between the pyrazole and thiophene rings . This suggests that benzo[d][1,3]dioxole derivatives may also exhibit unique conformational characteristics.

Chemical Reactions Analysis

The chemical reactivity of benzo[d][1,3]dioxole derivatives can be inferred from related compounds. Benzoxazoles have been synthesized electrochemically using redox catalysts , and benzoxazole derivatives have been obtained through reactions with aliphatic acids and active methylene compounds . These methods could potentially be adapted for the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]dioxole derivatives can be complex. For instance, the thermal decomposition of a pyrazole derivative containing a benzo[d][1,3]dioxol moiety was studied using thermogravimetric analysis, and its molecular geometry and electronic structures were optimized using DFT calculations . These studies provide a foundation for understanding the stability and electronic properties of this compound.

Wissenschaftliche Forschungsanwendungen

Antitumor Properties

- Benzo[d][1,3]dioxoles, when fused with 1,4-thiazepines, demonstrate remarkable antitumor activities. Specifically, compounds synthesized from benzo[d][1,3]dioxole moieties show significant antiproliferative activities against human cancer cell lines like esophageal squamous cell carcinoma (Wu et al., 2017).

Photochemical Applications

- Benzo[d][1,3]dioxole derivatives, such as naphthodioxinone-1,3-benzodioxole, have been identified as effective photochemically masked one-component type II photoinitiators for free radical polymerization. This application demonstrates the potential of benzo[d][1,3]dioxole in materials science, particularly in polymer chemistry (Kumbaraci et al., 2012).

Antimicrobial Properties

- Derivatives of benzo[d][1,3]dioxole, such as benzo[d][1,3]dioxole gathered pyrazole derivatives, exhibit significant in vitro antimicrobial activities. This includes both antifungal and antibacterial properties, showcasing the chemical's potential in developing new antimicrobial agents (Umesha & Basavaraju, 2014).

Anticonvulsant Effects

- Some derivatives of benzo[d][1,3]dioxole, such as dialkyl 4-(benzo[d][1,3]dioxol-6-yl)-1,4-dihydro-2,6-dimethyl-1-substituted pyridine-3,5-dicarboxylates, have been studied for potential anticonvulsant activities. This research points towards the role of benzo[d][1,3]dioxole compounds in neurological disorders, especially in epilepsy (Prasanthi et al., 2013).

Anti-HIV Applications

- Benzo[d][1,3]dioxole derivatives have been synthesized and evaluated for their efficacy against HIV-1, demonstrating potential as novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). These findings highlight the possible use of benzo[d][1,3]dioxole derivatives in antiretroviral therapy (Li et al., 2020).

Zukünftige Richtungen

Benzodioxole derivatives, including Benzo[D][1,3]dioxole-5-carboximidamide hydrochloride, could be further explored for their potential applications in various fields such as medicine and pharmacology . Their anticancer and antioxidant properties make them particularly interesting for future research .

Eigenschaften

IUPAC Name |

1,3-benzodioxole-5-carboximidamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2.ClH/c9-8(10)5-1-2-6-7(3-5)12-4-11-6;/h1-3H,4H2,(H3,9,10);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQCHWGWPJUJEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

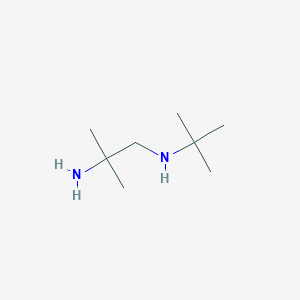

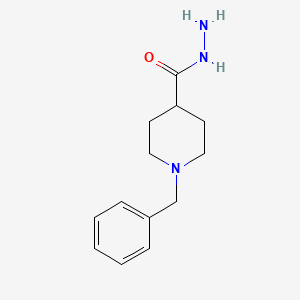

![5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1338610.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)